N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxamide group. The unique structure of this compound lends itself to various applications, particularly in medicinal chemistry and drug development.
Scientific Research Applications
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Future Directions
Mechanism of Action
Target of Action
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide primarily targets the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Mode of Action
This compound interacts with its targets, the carbonic anhydrases, and inhibits their activity . In silico studies have shown that this compound binds effectively with the human α-CA I, II, and VII and against the Mycobacterium tuberculosis isoforms MtCA1, MtCA2, and MtCA3 .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the interconversion between CO2 and water to bicarbonate and a proton . This can impact several biochemical pathways related to pH buffering, metabolism, and signaling .
Result of Action
The result of this compound’s action is the inhibition of carbonic anhydrases. This leads to changes in the interconversion between CO2 and water to bicarbonate and a proton , affecting various physiological processes.
Biochemical Analysis
Biochemical Properties
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory properties against Acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the active sites of these enzymes .
Cellular Effects
The effects of this compound on cells are diverse. It has been suggested to have potential antiviral efficacy against SARS-CoV-2, indicating that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to exhibit good binding affinity to SARS-CoV-2 Mpro enzyme, a key enzyme involved in viral replication .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized using green conditions, suggesting potential stability and minimal degradation .
Metabolic Pathways
Given its interactions with enzymes such as AChE, it is likely that it is involved in several metabolic processes .
Preparation Methods
The synthesis of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically target the oxazole ring, converting it into a more saturated heterocyclic structure.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: This compound also contains a sulfamoylphenyl group but has a thiadiazole ring instead of an oxazole ring.
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide: This compound features an indazole ring and has been studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRQALEDNFFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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